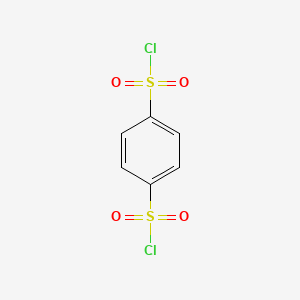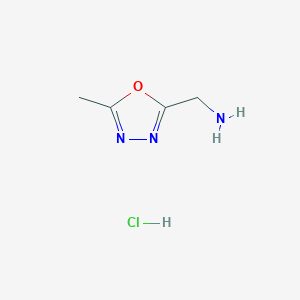
1,4-Benzenedisulfonyl dichloride
Übersicht
Beschreibung
1,4-Benzenedisulfonyl dichloride is a chemical compound with the molecular formula C6H4Cl2O4S2 and a molecular weight of 275.13 . It is also known by other names such as benzene-1,4-disulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 1,4-Benzenedisulfonyl dichloride consists of a benzene ring with two sulfonyl chloride groups attached at the 1 and 4 positions . The sulfonyl chloride group is a functional group consisting of a sulfur atom bonded to an oxygen atom and a chlorine atom.Physical And Chemical Properties Analysis
1,4-Benzenedisulfonyl dichloride is predicted to have a boiling point of 375.5±25.0 °C and a density of 1.690±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Derivatization and HPLC Analysis
1,4-Benzenedisulfonyl dichloride has been utilized as a reagent in the derivatization of alcohols for High-Performance Liquid Chromatography (HPLC) analysis. A specific application involved using a pre-column derivative reagent (1,4-dimethyl-carbazole-9-yl-propionic acid) coupled with benzenedisulfonyl dichloride to analyze straight-chain aliphatic primary alcohols, secondary alcohols, tert-butanol, and cholesterol. This method showed efficiency with a derivatization process completed in 10 minutes at room temperature, providing stable derivatives within 24 hours (Ou Qing-yu, 2013).
Synthesis of Chemical Compounds
The compound has also been used in the synthesis of various chemical entities. One example is the production of 1,4-benzenedicarbonyl diisothiocyanate, achieved by reacting 1,4-benzenedicarbonyl dichloride with sodium thiocyanate. The process demonstrated a high yield (98.0%) and purity (98.2%) under optimal conditions, with the product's chemical structure confirmed by Infrared Spectroscopy (IR) (Zhang Ge, 2005).
Molecular Electronics
In the field of molecular electronics, 1,4'-Benzenedithiol, closely related to 1,4-benzenedisulfonyl dichloride, has been widely studied. Research demonstrated that the molecular orbitals in a molecular junction can be controlled by mechanical force, influencing the charge transport through the junction. This finding revealed a significant interplay between the electrical and mechanical properties of the molecule (Christopher Bruot, J. Hihath, N. Tao, 2011).
Catalytic Applications in Organic Synthesis
1,4-benzenedisulfonyl dichloride derivatives, such as o-Benzenedisulfonimide, have been employed as catalysts in various acid-catalyzed organic reactions like etherification, esterification, and acetalization. These catalysts are not only effective but also offer ecological and economic benefits due to their easy recovery and reusability (M. Barbero, S. Cadamuro, S. Dughera, P. Venturello, 2007).
Molecular Recognition and Coordination Polymers
1,4-Benzenedisulfonyl dichloride has played a role in the synthesis of compounds for molecular recognition. For instance, derivatives were synthesized to form complexes with dicarboxylic acids, showcasing the utility of these compounds in molecular recognition applications. Additionally, coordination polymers involving metal ions and 1,4-benzenedisulfonyl dichloride have been developed, exhibiting high thermal stability and structural intricacy (Qi Yan-xing, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzene-1,4-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCKKXXKYBHGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611688 | |
| Record name | Benzene-1,4-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedisulfonyl dichloride | |
CAS RN |
6461-77-4 | |
| Record name | 1,4-Benzenedisulfonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,4-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzene-1,4-disulfonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)


![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)